molecular formula C19H13N3O5S B243897 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-nitrofuran-2-carboxamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-nitrofuran-2-carboxamide

Cat. No. B243897
M. Wt: 395.4 g/mol
InChI Key: MUVSRMHSMDQLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-nitrofuran-2-carboxamide, also known as BMF-007, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-nitrofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-nitrofuran-2-carboxamide has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-nitrofuran-2-carboxamide also inhibits the activity of protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-nitrofuran-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-nitrofuran-2-carboxamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurodegenerative diseases, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-nitrofuran-2-carboxamide has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-nitrofuran-2-carboxamide has been shown to have antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-nitrofuran-2-carboxamide has several advantages for lab experiments, including its synthetic accessibility, stability, and potential therapeutic applications. However, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-nitrofuran-2-carboxamide also has limitations, such as its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-nitrofuran-2-carboxamide research, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Investigation of the mechanism of action to better understand its therapeutic potential.
3. Development of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-nitrofuran-2-carboxamide derivatives with improved solubility and bioavailability.
4. Evaluation of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-nitrofuran-2-carboxamide in animal models to determine its efficacy and safety.
5. Exploration of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-nitrofuran-2-carboxamide in combination with other drugs for synergistic effects.
Conclusion:
In conclusion, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-nitrofuran-2-carboxamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications in cancer, neurodegenerative diseases, and infectious diseases. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-nitrofuran-2-carboxamide has shown promising results in inhibiting cancer cell growth, inducing apoptosis, and improving cognitive function. However, further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety in animal models and clinical trials.

Synthesis Methods

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-nitrofuran-2-carboxamide is synthesized by reacting 5-nitrofuran-2-carboxylic acid with 2-amino-5-methoxybenzothiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by column chromatography and characterized by spectroscopic techniques.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-nitrofuran-2-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-nitrofuran-2-carboxamide has shown promising results in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines. In neurodegenerative diseases, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-nitrofuran-2-carboxamide has been studied for its neuroprotective effects and potential to treat Alzheimer's disease. In infectious diseases, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-nitrofuran-2-carboxamide has been shown to have antibacterial and antifungal activity.

properties

Molecular Formula

C19H13N3O5S

Molecular Weight

395.4 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C19H13N3O5S/c1-26-14-7-6-11(19-21-12-4-2-3-5-16(12)28-19)10-13(14)20-18(23)15-8-9-17(27-15)22(24)25/h2-10H,1H3,(H,20,23)

InChI Key

MUVSRMHSMDQLEJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

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